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Compound of Interest

Compound Name: Repaglinide M1-D5

Cat. No.: B15139624

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and
characterization of Repaglinide M1-D5, a deuterated internal standard for the quantitative
analysis of Repaglinide M1, a primary metabolite of the anti-diabetic drug Repaglinide. This
document details the metabolic pathway of Repaglinide, outlines a proposed synthetic route to
Repaglinide M1-D5, and describes the analytical techniques for its characterization.

Introduction to Repaglinide and its Metabolism

Repaglinide is an oral anti-diabetic drug that stimulates the release of insulin from pancreatic 3-
cells.[1][2] It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically
CYP3A4 and CYP2C8.[1][3] This metabolic process leads to the formation of several
metabolites, with the main ones being M1 (an aromatic amine), M2 (an oxidized dicarboxylic
acid), and M4.[1][4] The formation of the M1 and M2 metabolites is primarily catalyzed by
CYP3A4.[1][4] These metabolites are pharmacologically inactive and are excreted mainly
through the bile.[1]

The chemical structure of Repaglinide and its M1 metabolite are shown below:

Repaglinide: (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-
oxoethyl)benzoic acid
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Repaglinide M1: (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-aminophenyl)butyl)amino)-2-
oxoethyl)benzoic acid

The accurate quantification of Repaglinide and its metabolites is crucial in pharmacokinetic and
drug metabolism studies. Deuterated internal standards, such as Repaglinide M1-D5, are
essential for providing accuracy and precision in bioanalytical methods, typically those
employing liquid chromatography-mass spectrometry (LC-MS).

Synthesis of Repaglinide M1-D5

The synthesis of Repaglinide M1-D5 involves a multi-step process that begins with the
synthesis of the non-deuterated M1 metabolite, followed by a selective deuteration step.

Part 1: Synthesis of Repaglinide M1

The synthesis of Repaglinide M1 can be achieved through the amide coupling of two key
intermediates:

e (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine
e 4-(carboxymethyl)-2-ethoxybenzoic acid
Synthesis of (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine:

A detailed, multi-step synthesis for this chiral amine intermediate has been described in the
literature. The process typically involves a nucleophilic substitution, Grignard reaction,
reduction, and resolution to obtain the desired (S)-enantiomer.

Synthesis of 4-(carboxymethyl)-2-ethoxybenzoic acid:

This dicarboxylic acid can be synthesized from precursors such as 5-bromo-1-indanone
through a series of reactions including condensation, oxidation, and hydrolysis.

Amide Coupling to form Repaglinide:

The two intermediates are coupled using standard peptide coupling reagents, such as
dicyclohexylcarbodiimide (DCC) or a similar activating agent, to form the amide bond, yielding
Repaglinide.
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Formation of Repaglinide M1:

Repaglinide M1 is the aromatic amine analog of Repaglinide. While a direct synthesis protocol
for Repaglinide M1 is not readily available in the reviewed literature, it is a known metabolite
and impurity. It can be conceptually synthesized by modifying the synthesis of the piperidinyl
precursor to introduce a protected amino group that is deprotected in the final step.
Alternatively, it can be isolated from forced degradation studies of Repaglinide under specific
stress conditions.

Part 2: Deuteration of Repaglinide M1 to Yield
Repaglinide M1-D5

The introduction of deuterium atoms onto the aromatic ring of Repaglinide M1 can be achieved
through acid-catalyzed hydrogen-deuterium exchange.

Proposed Experimental Protocol:

 Dissolution: Dissolve Repaglinide M1 in a suitable deuterated acidic medium, such as
deuterated trifluoroacetic acid (TFA-d).

e Heating: Heat the reaction mixture to facilitate the electrophilic aromatic substitution of
hydrogen with deuterium. The reaction temperature and time would need to be optimized to
achieve the desired level of deuteration without significant degradation of the starting
material.

o Work-up: After the reaction is complete, the deuterated acid is removed under reduced
pressure. The residue is then neutralized with a suitable base and extracted with an organic
solvent.

 Purification: The crude Repaglinide M1-D5 is purified using techniques such as column
chromatography or preparative high-performance liquid chromatography (HPLC) to obtain
the final product with high purity.
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Caption: Proposed synthetic workflow for Repaglinide M1-D5.

Characterization of Repaglinide M1-D5

A suite of analytical techniques is required to confirm the identity, purity, and extent of

deuteration of the synthesized Repaglinide M1-D5.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for

its quantification.

Typical HPLC Method Parameters:

Parameter Value
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 um)
) Gradient of acetonitrile and an aqueous buffer
Mobile Phase i
(e.g., ammonium acetate)
Flow Rate 1.0 mL/min
Detection UV at approximately 244 nm

Injection Volume

10 pL
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Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight of Repaglinide M1-D5 and for
determining the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS)
provides accurate mass measurements.

Expected Mass Spectrometry Data:

Compound Molecular Formula [M+H]* (monoisotopic)
Repaglinide M1 C22H28N204 385.2127
Repaglinide M1-D5 C22H23DsN204 390.2443

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the
molecule, which can provide structural confirmation and help in differentiating it from isomers.
The fragmentation of Repaglinide and its metabolites typically involves cleavage of the amide
bond and losses from the side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are powerful tools for the structural elucidation of Repaglinide
M1-D5.

e 'H NMR: The proton NMR spectrum will confirm the overall structure of the molecule. The
integration of the aromatic proton signals will be significantly reduced compared to the non-
deuterated M1 standard, providing a measure of the extent of deuteration.

e 13C NMR: The carbon NMR spectrum will show characteristic signals for the carbon skeleton
of the molecule.

e 2H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm
their positions on the aromatic ring.
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Caption: Analytical workflow for the characterization of Repaglinide M1-D5.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization
of Repaglinide M1-D5. The successful synthesis of this deuterated internal standard is crucial
for the development of robust and reliable bioanalytical methods for the quantification of the
Repaglinide M1 metabolite. The detailed characterization using a combination of HPLC, MS,
and NMR is essential to ensure the identity, purity, and isotopic enrichment of the final product,
meeting the stringent requirements for its use in regulated drug development studies. Further
research to optimize the synthesis and deuteration protocols will be beneficial for the efficient
production of this important analytical standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Characterization of Repaglinide M1-D5]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139624#synthesis-and-characterization-of-
repaglinide-m1-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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